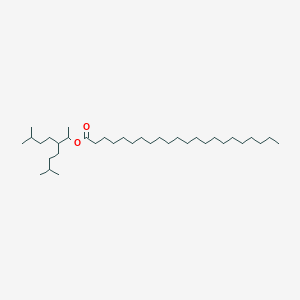![molecular formula C14H27N3O B14385834 N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide CAS No. 88327-80-4](/img/structure/B14385834.png)
N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide is a complex heterocyclic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a lithiated allene or alkyne with isothiocyanates, leading to the formation of the azepine ring . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like lithium diisopropylamide (LDA) at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in THF under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, such as α2-adrenoceptors, leading to various physiological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepine: A seven-membered heterocyclic compound with similar structural features.
Azepane: A saturated analog of azepine.
Azepinone: A ketone derivative of azepine.
Benzazepine: A benzene-fused azepine with additional aromatic properties.
Uniqueness
N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88327-80-4 |
|---|---|
Molekularformel |
C14H27N3O |
Molekulargewicht |
253.38 g/mol |
IUPAC-Name |
N,N-diethyl-3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a]azepine-2-carboxamide |
InChI |
InChI=1S/C14H27N3O/c1-3-15(4-2)14(18)17-11-10-16-9-7-5-6-8-13(16)12-17/h13H,3-12H2,1-2H3 |
InChI-Schlüssel |
QNOLVPOAEIXHLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)N1CCN2CCCCCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)pent-1-en-3-one](/img/structure/B14385756.png)
![2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14385768.png)

![1,1'-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14385777.png)
![Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate](/img/structure/B14385786.png)


![5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14385795.png)




